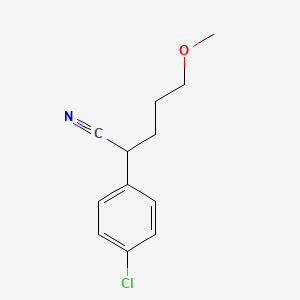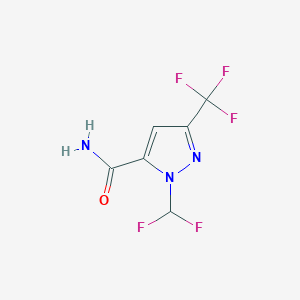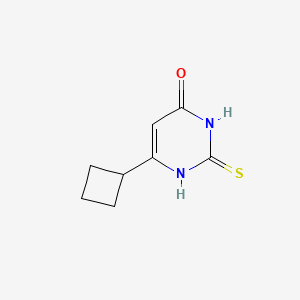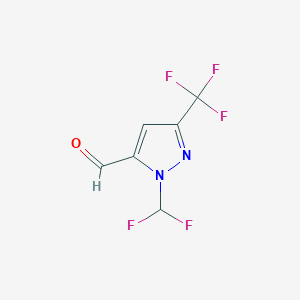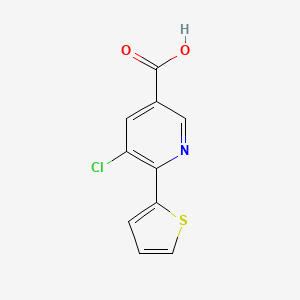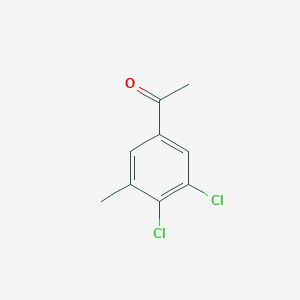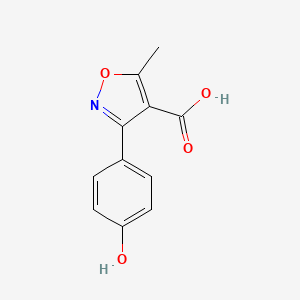
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid
概要
説明
“3-(4-Hydroxyphenyl)propionic acid” also known as “Phloretic acid” is a type of phenolic acid . “4-Hydroxyphenylpyruvic acid” is an intermediate in the metabolism of the amino acid phenylalanine .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . Another synthesis method of 3-(4-hydroxyphenyl)propanamide involves using P-hydroxyphenylpropionic acid as the raw material subjected to continuous two-step reaction .
Chemical Reactions Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions resulted in structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
科学的研究の応用
Antioxidant and Antimicrobial Activities
Studies have highlighted the significant role of natural carboxylic acids and their derivatives, such as "3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid," in exhibiting potent antioxidant and antimicrobial activities. The structure of these compounds, particularly the presence of hydroxyl groups and conjugated bonds, plays a crucial role in determining their bioactivity. For instance, compounds like rosmarinic acid have shown high antioxidant activity due to their structural components. Similarly, specific structural features are associated with varying degrees of antimicrobial effectiveness against different microbial strains, indicating a complex relationship between compound structure and bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis and Biocatalyst Inhibition
In the realm of pharmaceuticals, carboxylic acid derivatives are pivotal due to their presence in numerous drugs. Recent developments have focused on novel carboxylic acid bioisosteres, which are designed to improve pharmacological profiles by overcoming challenges such as toxicity and metabolic stability issues associated with traditional carboxylic acid-containing drugs. These bioisosteres have been utilized to enhance bioactivity, selectivity, and physicochemical properties of pharmaceutical compounds, showcasing the innovation required in modern drug design (Horgan & O’ Sullivan, 2021).
Environmental and Biotechnological Applications
Carboxylic acids, including isoxazole-based derivatives, are explored for their role in environmental and biotechnological applications. For instance, their biocatalyst inhibition properties are studied to understand how carboxylic acids can be used sustainably in producing biorenewable chemicals, demonstrating both the challenges and strategies for overcoming biocatalyst inhibition by desirable products like carboxylic acids (Jarboe et al., 2013).
Anticancer Potential
Additionally, research into the synthesis and evaluation of isoxazole derivatives as potential anticancer agents has been a focus area. The structural modification of these compounds provides insights into their utility as intermediates in drug discovery and development, illustrating the continuous search for more effective anticancer compounds (Laroum et al., 2019).
作用機序
Target of Action
The primary target of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid is the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, inflammation, and the regulation of cell proliferation.
Mode of Action
It is known to interact with its target, leading to changes in cellular processes
Biochemical Pathways
It is known that phenolic compounds, such as this one, can be involved in various biosynthetic pathways . These pathways can lead to the production of other biologically active compounds, affecting downstream effects.
Pharmacokinetics
It is known that similar compounds can undergo rapid metabolism and wide tissue distribution . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and efficacy.
Result of Action
Similar compounds have been shown to have antioxidant and anticancer activities . These effects could be due to the compound’s interaction with its target and its involvement in various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain sugars and organic acids in the soil has been found to correlate with the richness of diazotrophs, which could potentially affect the action of this compound .
Safety and Hazards
将来の方向性
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has shown promising results in antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . This suggests potential future directions in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.
特性
IUPAC Name |
3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-9(11(14)15)10(12-16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTLFVOOKINLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)
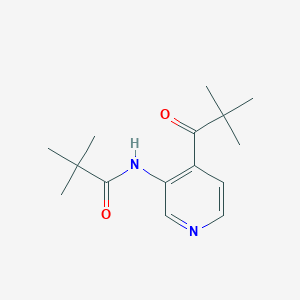
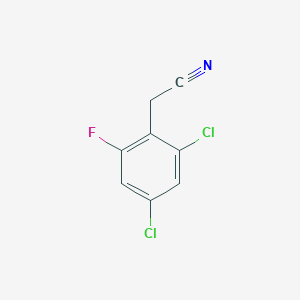


![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)
